5-Morpholino-1H-pyrazol-3-amine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Design
5-Morpholino-1H-pyrazol-3-amine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
In modern structure-based drug design (SBDD), the selection of an optimal core scaffold is the most critical determinant of a clinical candidate's success. 5-Morpholino-1H-pyrazol-3-amine hydrochloride (CAS 537039-13-7) has emerged as a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors[1]. By combining the established bidentate hinge-binding capacity of the 3-aminopyrazole core with the solubilizing and pharmacokinetic-enhancing properties of a morpholine ring, this compound provides a robust foundation for targeting complex kinase networks, including Aurora, JAK, and CDK families[2],[3].
This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, its mechanistic role in target binding, and field-proven, self-validating synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The structural architecture of 5-morpholino-1H-pyrazol-3-amine is not coincidental; it is a masterclass in bioisosteric design. The free base (CAS 756814-98-9) is often susceptible to oxidative degradation and can present as a difficult-to-handle amorphous solid or oil[4]. The hydrochloride salt (CAS 537039-13-7) is deliberately engineered to resolve these issues, providing a highly stable, crystalline solid that ensures stoichiometric precision during library synthesis[1].
Table 1: Quantitative Physicochemical Data & Implications
| Parameter | Value | Structural Rationale & Implication |
| CAS Number | 537039-13-7 (HCl Salt) | Salt form ensures crystalline stability, prevents ambient oxidation, and standardizes handling[1]. |
| Molecular Formula | C₇H₁₃ClN₄O | The incorporation of the HCl equivalent must be accounted for during base-mediated couplings. |
| Molecular Weight | 204.66 g/mol | Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive elaboration while adhering to Lipinski's Rule of 5. |
| H-Bond Donors | 3 (NH₂, Pyrazole NH) | Essential for establishing critical bidentate interactions with the kinase hinge region[2]. |
| H-Bond Acceptors | 4 (N, O atoms) | Facilitates solvent-water interactions and targeted binding within the ATP pocket. |
| Topological Polar Surface Area | ~67 Ų | Optimal for balancing aqueous solubility with cellular permeability. The morpholine oxygen contributes significantly to hydration. |
Mechanistic Grounding in Target Binding
The efficacy of 5-morpholino-1H-pyrazol-3-amine derivatives stems from their highly predictable binding modes within the ATP-binding cleft of kinases. The 1H-pyrazole core acts as an adenine bioisostere. The pyrazole NH and the adjacent exocyclic nitrogen (once converted to an amide or urea) form a critical bidentate hydrogen bond donor/acceptor network with the backbone amides of the kinase hinge region[2].
Simultaneously, the morpholine ring projects outward into the solvent-exposed channel. Because morpholine is highly hydrophilic, it dramatically improves the aqueous solubility of the resulting API, mitigating the lipophilicity typically introduced by large aromatic substituents required for deep-pocket binding. Furthermore, the morpholine oxygen can occasionally form water-mediated hydrogen bonds with residues at the edge of the solvent channel, stabilizing the inhibitor-kinase complex[3].
Pharmacophore mapping of the scaffold within a standard kinase ATP-binding pocket.
Synthetic Methodologies & Application Protocols
The 3-amino group of the pyrazole is the primary vector for synthetic elaboration. However, due to electron delocalization into the pyrazole ring, this amine is significantly less nucleophilic than standard aliphatic amines. Therefore, highly efficient coupling reagents (like HATU) or elevated temperatures (for SNAr reactions) are mandatory[5],[6].
Protocol A: Self-Validating HATU-Mediated Amidation
This protocol describes the coupling of a generic carboxylic acid to the scaffold. Causality Check: HATU is selected over EDC/HOBt because the superior leaving group (HOAt) generated by HATU is critical for overcoming the weak nucleophilicity of the aminopyrazole[6]. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base from the HCl salt in situ without competing as a nucleophile.
Step-by-Step Methodology:
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Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is specifically consumed to neutralize the HCl salt of the aminopyrazole.
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Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution typically turns pale yellow.
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Scaffold Addition: Add 5-Morpholino-1H-pyrazol-3-amine hydrochloride (1.0 eq)[1].
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Reaction: Stir the mixture at 40°C for 12–16 hours. Monitor via LC-MS. The mass of the desired product should appear predominantly as the [M+H]⁺ ion.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Dual Inhibitors
To build complex fused or linked scaffolds (e.g., Aurora/HDAC dual inhibitors), the aminopyrazole is reacted with a halogenated heterocycle (e.g., 2,4-dichloropyrimidine)[3].
Step-by-Step Methodology:
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Preparation: Suspend 5-Morpholino-1H-pyrazol-3-amine hydrochloride (1.0 eq) and the target electrophile (e.g., a 2-chloropyrimidine derivative, 1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA).
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Base Addition: Add DIPEA (3.0 eq) to liberate the free base and neutralize the HCl generated during the SNAr process.
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Thermal Activation: Heat the reaction mixture to 100–120°C for 8–10 hours[3]. Causality Check: The high temperature is required to overcome the activation energy barrier associated with the weak nucleophilicity of the exocyclic amine. Microwave irradiation (120°C, 30 mins) can be used as a high-throughput alternative.
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Isolation: Cool to room temperature, precipitate the product by dropwise addition into ice-cold water, and isolate via vacuum filtration.
Synthetic workflow for converting CAS 537039-13-7 into a final kinase inhibitor API.
Analytical Validation & Quality Control
To ensure the integrity of the self-validating system, rigorous analytical QC must be applied to both the starting material and the final synthesized products.
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d₆), the defining signature of the intact scaffold is the pyrazole C4-H proton, which typically resonates as a sharp singlet around δ 5.30–5.60 ppm. The morpholine ring exhibits two distinct multiplets: ~3.05 ppm (N-CH₂) and ~3.70 ppm (O-CH₂). Disappearance of the broad exocyclic NH₂ signal (~5.0 ppm) confirms successful amidation or SNAr coupling.
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Liquid Chromatography-Mass Spectrometry (LC-MS): The compound ionizes readily in positive Electrospray Ionization (ESI+). For the starting material, the exact mass of the free base is 168.0905 Da, yielding an [M+H]⁺ peak at m/z 169.1.
Conclusion
5-Morpholino-1H-pyrazol-3-amine hydrochloride (CAS 537039-13-7) is far more than a simple chemical reagent; it is a strategically designed pharmacophore module. By leveraging the bidentate hinge-binding properties of the aminopyrazole and the physicochemical enhancements of the morpholine ring, medicinal chemists can rapidly generate highly potent, soluble, and selective kinase inhibitors. Adherence to the specialized coupling protocols outlined in this guide ensures high synthetic yields and accelerates the transition from hit-to-lead optimization to clinical candidate selection.
References
- AChemBlock. 5-morpholino-1H-pyrazol-3-amine hydrochloride 95% | CAS 537039-13-7.
- BLD Pharm. 756814-98-9 | 5-Morpholino-1H-pyrazol-3-amine.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.
- NIH/PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ACS Publications. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment.
Sources
- 1. 5-morpholino-1H-pyrazol-3-amine hydrochloride 95% | CAS: 537039-13-7 | AChemBlock [achemblock.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 756814-98-9|5-Morpholino-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
